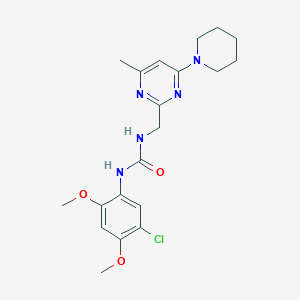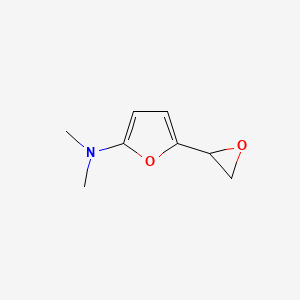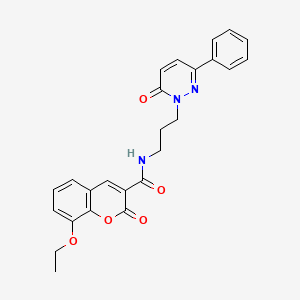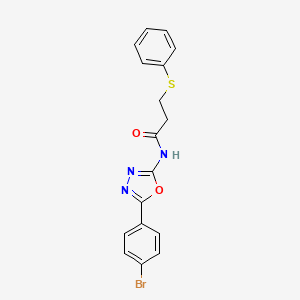![molecular formula C9H16N2O2 B2420969 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 29924-70-7](/img/structure/B2420969.png)
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound that belongs to the group of tertiary diamines. It is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis processes .
Mechanism of Action
Target of Action
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, also known as DABCO, is a highly nucleophilic tertiary amine base . It is commonly used in organic synthesis as a weak Lewis base . The primary targets of DABCO are organic compounds that require a base or a nucleophile for their reactions .
Mode of Action
DABCO interacts with its targets by acting as a catalyst, a base, and a nucleophile . As a catalyst, it accelerates various organic reactions, such as the Morita–Baylis–Hillman reaction . As a base, it can accept protons from acidic compounds . As a nucleophile, it can donate its lone pair of electrons to electrophilic centers in other molecules .
Biochemical Pathways
The biochemical pathways affected by DABCO are numerous, given its versatile role in organic synthesis . It is involved in the formation of carbon–carbon bonds, protection and deprotection of functional groups, and the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Pharmacokinetics
It is known that dabco is soluble in water and many polar and nonpolar solvents . This suggests that it may have good bioavailability.
Result of Action
The result of DABCO’s action is the successful completion of various organic reactions . It enables the synthesis of a wide range of organic compounds, including carbocyclic and heterocyclic compounds .
Action Environment
DABCO is hygroscopic and can absorb CO2 and moisture from the air . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . Its reactivity may be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar nucleophilic and basic properties.
Tropane: A bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its ethyl ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLXQDKRXSLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCN1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2420886.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2420888.png)
![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2420889.png)

![2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420892.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B2420894.png)
![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2420895.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2420896.png)

![3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B2420904.png)


![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)
